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Compound of Interest

Compound Name: 2-(Acetyloxy)-5-chlorobenzoic acid

Cat. No.: B161008

An In-depth Technical Guide to 2-(Acetyloxy)-5-
chlorobenzoic Acid
Abstract

This technical guide provides a comprehensive analysis of 2-(Acetyloxy)-5-chlorobenzoic
acid, a halogenated aspirin analog with significant potential in medicinal chemistry and
pharmaceutical development. This document elucidates the core physicochemical properties,
detailed synthetic and analytical methodologies, and the pharmacological context of this
compound. Designed for researchers, scientists, and drug development professionals, this
guide integrates established scientific principles with practical, field-proven insights to facilitate
further research and application.

Introduction and Chemical Identity

2-(Acetyloxy)-5-chlorobenzoic acid, also known as 5-chloroaspirin, is a derivative of salicylic
acid, featuring a chlorine atom at the C5 position of the benzene ring and an acetyl group on
the phenolic hydroxyl.[1] This substitution pattern significantly modifies the electronic and
lipophilic properties of the parent aspirin molecule, making it a subject of interest for the
development of novel therapeutic agents. Its role as a synthetic intermediate for more complex
molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), is well-established.[2]
The presence of the acetyloxy group suggests its potential as a prodrug, which may undergo in
vivo hydrolysis to release the active metabolite, 5-chlorosalicylic acid.[1][3] This guide will delve

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b161008?utm_src=pdf-interest
https://www.benchchem.com/product/b161008?utm_src=pdf-body
https://www.benchchem.com/product/b161008?utm_src=pdf-body
https://www.benchchem.com/product/b161008?utm_src=pdf-body
https://www.benchchem.com/product/b044635
https://sepia2.unil.ch/pharmacology/drugs/aspirin/
https://www.benchchem.com/product/b044635
https://www.benchchem.com/product/b161008
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

into the essential technical details required for the effective study and utilization of this
compound.

Table 1: Chemical Identifiers and Core Properties

Property Value Source(s)

2-(Acetyloxy)-5-chlorobenzoic
IUPAC Name " [1][3]
aci

5-Chloroaspirin, 2-Acetoxy-5-
Synonyms ] ] [4]
chlorobenzoic acid

CAS Number 1734-62-9 [11[3]

Molecular Formula CoH7CIO4 [1][3]

Molecular Weight 214.60 g/mol [5]

Appearance Co:zrless or white crystalline 4]
soli

CNWHHQWY XIPHGY-
InChl Key [1]
UHFFFAOYSA-N

Physicochemical Characteristics

The physicochemical properties of 2-(Acetyloxy)-5-chlorobenzoic acid are critical for
understanding its behavior in both chemical and biological systems. The introduction of a
chlorine atom, an electron-withdrawing group, influences the acidity of the carboxylic acid and
increases the molecule's lipophilicity, which can impact its absorption and membrane
permeability.[1]

Table 2: Physicochemical Data
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Property Value Remarks Source(s)
Melting Point 148 °C Experimental [4]
Boiling Point 348.7 £32.0 °C Predicted [4]
Density 1.416 + 0.06 g/cm?3 Predicted [4]
pKa 3.11+0.10 Predicted [4]

o Low in water; Soluble _
Solubility ) Experimental [4]
in DMSO and acetone

Synthesis and Purification

The primary route for the synthesis of 2-(Acetyloxy)-5-chlorobenzoic acid is the acetylation
of 5-chlorosalicylic acid.[1][3] This electrophilic substitution reaction targets the phenolic
hydroxyl group. The precursor, 5-chlorosalicylic acid, can be synthesized by the chlorination of
salicylic acid.[6]

Synthesis of 2-(Acetyloxy)-5-chlorobenzoic acid: An
Experimental Protocol

This protocol describes the acetylation of 5-chlorosalicylic acid using acetic anhydride with an
acid catalyst. The causality behind using an acid catalyst, such as sulfuric acid, is to protonate
the carbonyl oxygen of acetic anhydride, thereby increasing its electrophilicity and accelerating
the attack by the phenolic hydroxyl group of 5-chlorosalicylic acid.

Materials:

5-Chlorosalicylic acid

Acetic anhydride

Concentrated sulfuric acid (catalyst)

Toluene

Ice-cold water
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Round-bottom flask
Reflux condenser
Magnetic stirrer with heating

Buchner funnel and filter flask

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-
chlorosalicylic acid (1 equivalent).

Solvent Addition: Add a suitable solvent like toluene to suspend the starting material.
Reagent Addition: Add acetic anhydride (1.5 equivalents) to the flask.

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3
drops) to the stirring mixture.

Reaction: Heat the mixture to a gentle reflux (approximately 80-90 °C) and maintain for 2-3
hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Quenching: After the reaction is complete, cool the flask to room temperature. Slowly and
carefully add ice-cold water to the reaction mixture to quench the excess acetic anhydride.
This is an exothermic reaction and should be performed in a fume hood with caution.

Crystallization: The product will precipitate out of the solution upon the addition of water and
cooling in an ice bath.

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

Washing: Wash the collected crystals with a small amount of ice-cold water to remove any
water-soluble impurities.

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization
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Recrystallization is a critical step to obtain high-purity 2-(Acetyloxy)-5-chlorobenzoic acid.
The choice of solvent is paramount; an ideal solvent will dissolve the compound sparingly at
room temperature but readily at elevated temperatures. A mixed solvent system, such as
ethanol-water, is often effective.

Procedure:
e Solvent Selection: Dissolve the crude product in a minimal amount of hot ethanol.

 Induce Crystallization: Slowly add hot water dropwise until the solution becomes slightly
turbid, indicating the saturation point has been reached.

e Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the
formation of large, pure crystals.

» Further Cooling: Place the flask in an ice bath to maximize the yield of the recrystallized
product.

« |solation and Drying: Collect the purified crystals by vacuum filtration, wash with a small
amount of cold ethanol-water mixture, and dry thoroughly.

Synthesis

5-Chlorosalicylic Acid + Reaction Mixture 00rc, 230} Quenching Crude Product | Transfer Crude Product,| ( Dissolve in
[ ‘Acetic Anhydride [ (Toluene, HzSOx catalyst) j [Re”“x vz (Ice-cold water) (Precipitate) J ot Ethanol

Purification
> Add Hot Water Pure 2-(Acetyloxy)-5-
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Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of 2-(Acetyloxy)-5-chlorobenzoic acid.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the
synthesized 2-(Acetyloxy)-5-chlorobenzoic acid. This involves a combination of
spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the methyl protons of the acetyl group, and the acidic proton of the carboxylic acid.
The aromatic protons will appear as a complex multiplet due to splitting from adjacent
protons. The methyl protons will be a sharp singlet, and the carboxylic acid proton will be a
broad singlet at a downfield chemical shift.

e 13C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons
of the carboxylic acid and the ester, the aromatic carbons, and the methyl carbon of the
acetyl group. The carbon attached to the chlorine atom will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
Key expected peaks include: a broad O-H stretch for the carboxylic acid, a sharp C=0 stretch
for the carboxylic acid, another C=0 stretch for the ester, and C-O stretching bands. Aromatic
C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will
show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss

of the acetyl group and the carboxylic acid group.
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Caption: Analytical workflow for the characterization of 2-(Acetyloxy)-5-chlorobenzoic acid.

Pharmacological Context and Biological Activity

2-(Acetyloxy)-5-chlorobenzoic acid is structurally analogous to aspirin and is expected to
exhibit similar pharmacological properties, primarily acting as a prodrug for 5-chlorosalicylic
acid.[1] The in vivo hydrolysis of the acetyl group by esterases is a key activation step.[1][6]

Potential Mechanism of Action

The active metabolite, 5-chlorosalicylic acid, is likely responsible for the majority of the
therapeutic effects. Salicylates are known to exert their anti-inflammatory effects through the
inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.
The chlorine substitution may alter the potency and selectivity of this inhibition.

Reported Biological Activities of 5-Chlorosalicylic Acid

Research on 5-chlorosalicylic acid and its derivatives has indicated a range of biological
activities:
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» Antibacterial and Antifungal Activity: Studies have shown that 5-chlorosalicylic acid
possesses antimicrobial properties.[7]

» Enzyme Inhibition: It has been identified as an in vitro inhibitor of human cytosolic carbonic
anhydrase isozymes | and I1.[8]

e Anticancer and Apoptotic Potential: Some sources suggest that 2-(Acetyloxy)-5-
chlorobenzoic acid itself is being investigated as a potent apoptotic agent for potential
cancer treatment.[9]

Pharmacokinetic Considerations

Drawing parallels with aspirin, 2-(Acetyloxy)-5-chlorobenzoic acid is expected to be rapidly
absorbed and metabolized.[2][6][10][11] The increased lipophilicity due to the chlorine atom
could enhance its absorption across biological membranes compared to aspirin.[1] The
metabolic fate will likely involve rapid hydrolysis to 5-chlorosalicylic acid, followed by further
metabolism and renal excretion.[11]

Biological Targets Pharmacological Effects
> (e.g., COX enzymes) (Anti-inflammatory, etc.)

—~—a
Further Metabolism Renal Excretion

2-(Acetyloxy)-5-chlorobenzoic Acid In vivo Hydrolysis 5-Chlorosalicylic Acid
(Administered) (Esterases) (Active Form)

Click to download full resolution via product page

Caption: Proposed pharmacological pathway of 2-(Acetyloxy)-5-chlorobenzoic acid.

Safety and Handling

2-(Acetyloxy)-5-chlorobenzoic acid is classified as harmful if swallowed and can cause skin
and eye irritation.[12] Appropriate personal protective equipment (PPE), including gloves,
safety glasses, and a lab coat, should be worn when handling this compound. All work should
be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety
Data Sheet (SDS).
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Conclusion

2-(Acetyloxy)-5-chlorobenzoic acid is a multifaceted compound with significant relevance to
the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis, combined
with the interesting pharmacological profile of its active metabolite, 5-chlorosalicylic acid,
makes it a valuable tool for researchers. This technical guide has provided a comprehensive
overview of its properties, synthesis, analysis, and biological context to support and inspire
future investigations into its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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